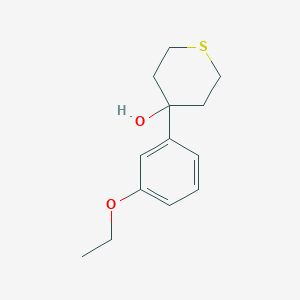

4-(3-Ethoxyphenyl)thian-4-ol

Description

4-(3-Ethoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a hydroxyl group at the 4-position and a 3-ethoxyphenyl moiety.

Properties

IUPAC Name |

4-(3-ethoxyphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-2-15-12-5-3-4-11(10-12)13(14)6-8-16-9-7-13/h3-5,10,14H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGGTTROQQORSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “4-(3-Ethoxyphenyl)thian-4-ol” involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of “4-(3-Ethoxyphenyl)thian-4-ol” is scaled up using optimized methods to ensure high yield and purity. Techniques such as continuous flow synthesis and batch processing are employed to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions: “4-(3-Ethoxyphenyl)thian-4-ol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that favor the transformation of the compound into different products.

Common Reagents and Conditions: Common reagents used in the reactions of “4-(3-Ethoxyphenyl)thian-4-ol” include oxidizing agents, reducing agents, and nucleophiles. The conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired reaction outcomes.

Major Products Formed: The major products formed from the reactions of “4-(3-Ethoxyphenyl)thian-4-ol” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Scientific Research Applications

“4-(3-Ethoxyphenyl)thian-4-ol” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a probe to study specific biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, it finds applications in industry as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “4-(3-Ethoxyphenyl)thian-4-ol” involves its interaction with specific molecular targets. These interactions lead to the modulation of biochemical pathways, resulting in the observed effects. The compound’s structure allows it to bind to particular sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects: Ethoxyphenyl vs. Methoxyphenyl

Compounds with ethoxyphenyl groups often exhibit enhanced metabolic stability compared to methoxyphenyl analogs due to the larger ethyl group’s steric and electronic effects. For example:

- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (): The ethoxy group increases lipophilicity (logP ≈ 3.2 vs. 2.8 for methoxy analogs), improving membrane permeability but reducing aqueous solubility.

- EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide, ): The 3-ethoxyphenyl group enhances TAAR1 receptor antagonism by stabilizing hydrophobic interactions in the binding pocket.

Table 1: Substituent Impact on Physicochemical Properties

*Predicted values based on structural analogs. †Estimated using ChemDraw software.

Ring System Comparison: Thiane vs. Thiazolidinone/Triazole

- Thiazolidinones (): These five-membered rings with nitrogen and sulfur atoms exhibit pronounced antiglycation and antifungal activity. For example, 3-cyclopropyl-2-(phenylimino)thiazolidin-4-one () showed IC₅₀ = 12 µM against AGE formation, attributed to the thiazolidinone core’s electrophilic reactivity.

- Triazoles () : 1,2,4-Triazole derivatives (e.g., 4-ethoxyphenyl-substituted triazolones) demonstrate anticancer activity via apoptosis induction, with GI₅₀ values < 10 µM in MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.